Quinolin-3-ylmethanamine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 231.12 g/mol. It is classified as an aromatic amine due to its quinoline structure, which consists of a fused bicyclic system containing a benzene ring and a pyridine ring. This compound serves as a versatile building block in organic synthesis and has garnered interest for its potential biological activities, including antimicrobial and anticancer properties .
The synthesis of Quinolin-3-ylmethanamine dihydrochloride typically involves the reaction of quinoline with formaldehyde and ammonium chloride under acidic conditions. The process can be outlined as follows:
Industrial production methods mirror laboratory synthesis but are optimized for larger scales. Key factors include controlled temperature and pressure to maximize yield and purity. The reaction conditions are typically monitored closely to prevent side reactions that could lead to impurities.
Quinolin-3-ylmethanamine dihydrochloride features a distinct molecular structure characterized by:
InChI=1S/C10H10N2.2ClH/c11-6-8-5-9-3-1-2-4-10(9)12-7-8;;/h1-5,7H,6,11H2;2*1H
KXPNVIZRWSRIAN-UHFFFAOYSA-N
.Quinolin-3-ylmethanamine dihydrochloride can participate in various chemical reactions:
Reagents such as potassium permanganate (for oxidation) and sodium borohydride (for reduction) are commonly employed. Reactions are conducted under controlled conditions to ensure specificity and yield of desired products.
The major products from these reactions include:
The mechanism of action for Quinolin-3-ylmethanamine dihydrochloride involves its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of enzymes and receptors, thus influencing cellular signaling pathways and metabolic processes. Ongoing research aims to elucidate the precise mechanisms by which this compound exerts its biological effects .
Quinolin-3-ylmethanamine dihydrochloride is typically encountered as a crystalline solid, which may vary in color depending on purity.
Key chemical properties include:
Relevant data includes melting point ranges and spectral data confirming structural integrity through techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy .
Quinolin-3-ylmethanamine dihydrochloride has several scientific applications:
This compound exemplifies the intersection of chemistry and biology, highlighting its importance in both synthetic methodologies and potential therapeutic applications.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5